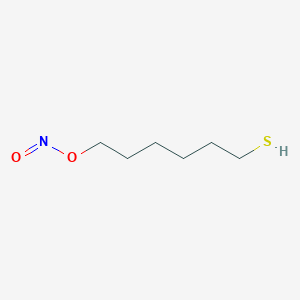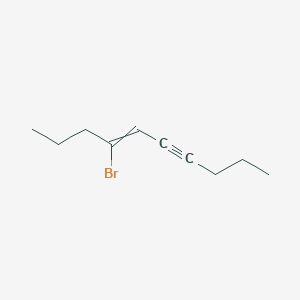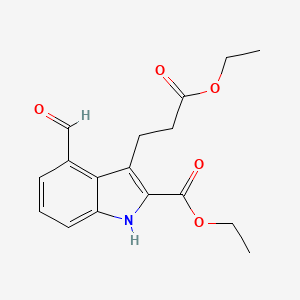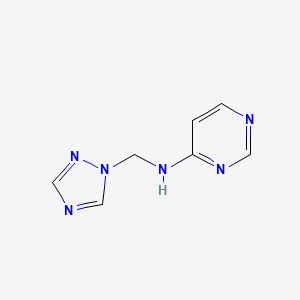![molecular formula C19H21N3O4 B12613924 N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine CAS No. 919772-03-5](/img/structure/B12613924.png)
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine is a chemical compound with the molecular formula C19H21N3O4 It is a derivative of L-phenylalanine, an essential amino acid, and features a benzoyl group substituted with an aminoethyl carbamoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Formation of Benzoyl Derivative: The protected L-phenylalanine is then reacted with 4-(chlorocarbonyl)benzoic acid to form the benzoyl derivative.
Introduction of Aminoethyl Carbamoyl Group: The benzoyl derivative is further reacted with ethylenediamine to introduce the aminoethyl carbamoyl group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl carbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl carbamoyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-D-phenylalanine: A stereoisomer with similar properties but different biological activity.
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-tyrosine: A derivative with a hydroxyl group on the aromatic ring, offering different reactivity and applications.
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-tryptophan:
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications across various scientific disciplines.
Eigenschaften
CAS-Nummer |
919772-03-5 |
|---|---|
Molekularformel |
C19H21N3O4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H21N3O4/c20-10-11-21-17(23)14-6-8-15(9-7-14)18(24)22-16(19(25)26)12-13-4-2-1-3-5-13/h1-9,16H,10-12,20H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m0/s1 |
InChI-Schlüssel |
WHKUYAWHXSTXLP-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NCCN |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one](/img/structure/B12613878.png)


![(2S)-N-[(1R)-1-phenylethyl]pyrrolidine-2-carbothioamide](/img/structure/B12613907.png)

![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
![1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B12613932.png)


